![molecular formula C11H13ClN2 B1354266 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐 CAS No. 20522-30-9](/img/structure/B1354266.png)

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐

描述

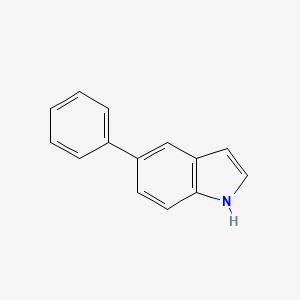

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .

Synthesis Analysis

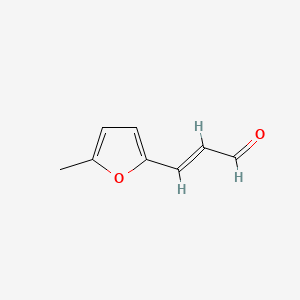

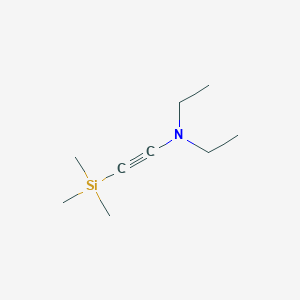

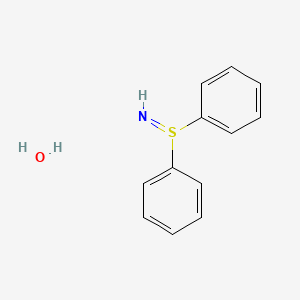

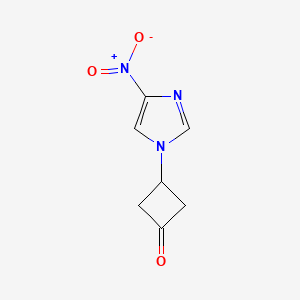

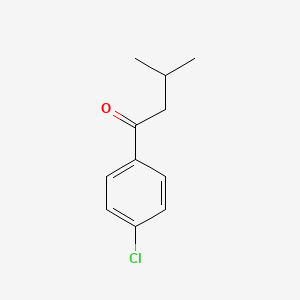

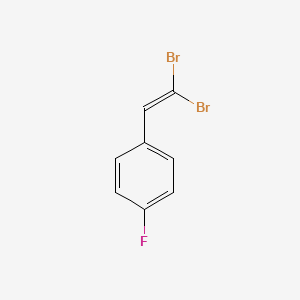

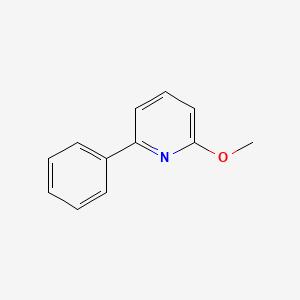

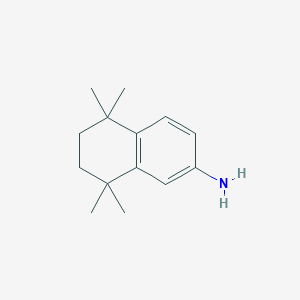

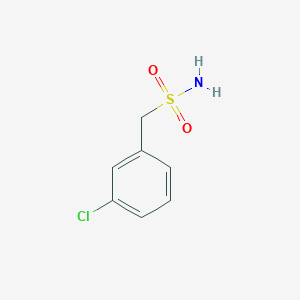

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) from 2.1 - 5 equiv. and alcoholates of group I of the periodic table (t-BuONa, tBuOK) from 0.05 - 2 equiv. has also been used .Molecular Structure Analysis

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives include the cyclization of Schiff-bases . With carbon disulfide, indole forms the corresponding isothiocyanate undergoing a Friedel ± Crafts cyclization to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-thione .科学研究应用

合成和化学性质

- 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚及其盐酸盐已对其合成方法进行了广泛的研究。这些化合物可以通过各种方法合成,证明了其衍生物的合成可及性。由于其广泛的药理活性,它们在药物化学中具有重要意义 (Ivashchenko et al., 2010)。

药理活性

- 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的衍生物表现出广泛的药理活性。它们具有抗组胺、抗精神病、抗心律失常、抗氧化剂等特性。其中一些物质用于药物中,已知的例子包括抗组胺制剂如二氮林和二苯甲酮,以及卡比定作为抗精神病药物 (Ivanov et al., 2001)。

新型合成方法

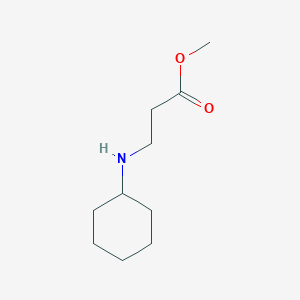

- 已经开发出合成 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚衍生物的新途径,重点是避免使用苯肼等有毒中间体。这些方法涉及在各种条件下特定亚胺化合物的环化,提高了合成过程的安全性与效率 (Kovacikova & Štefek, 2014)。

抗癌应用

- 研究表明,2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚,特别是它们的新衍生物,表现出显着的抗肿瘤活性。这些化合物已针对各种癌细胞系进行评估,显示出中等至优异的抗增殖活性。分子对接研究和分子动力学模拟已被用来了解它们与癌细胞受体的相互作用,表明它们作为抗癌剂的潜力 (Feng et al., 2018)。

神经保护特性

- 一些 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的衍生物已被证明具有神经保护特性。它们因其与神经元受体相互作用并影响各种神经通路而受到研究。已经探索了这些化合物对神经元 NMDA 受体、微管聚合和线粒体功能的影响,为它们作为神经保护剂的潜力提供了见解 (Sokolov et al., 2016)。

血清素拮抗作用

- 已经合成了一系列四氢-1H-吡啶并[4,3-b]吲哚,并发现它们具有很高的抗血清素活性。这些化合物是通过 1-取代-4-哌啶酮的芳基腙的 Fischer 环化开发的,它们的体外药理测试证明了显着的血清素拮抗特性 (Cattanach et al., 1968)。

受体活性研究

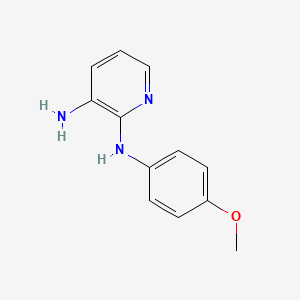

- 已经合成了 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的新衍生物,并研究了它们在广泛的治疗靶点上的活性,包括 GPC 受体、离子通道和神经递质转运蛋白。某些化合物被确认为各种肾上腺素能和血清素受体的活性拮抗剂,有助于理解这些化合物中的构效关系 (Ivachtchenko et al., 2013)。

未来方向

The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAOGYKTNRGMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468756 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49735860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

CAS RN |

20522-30-9 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。